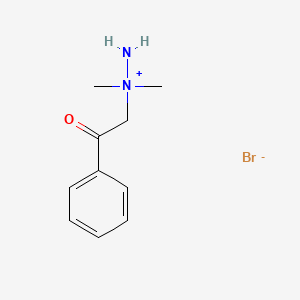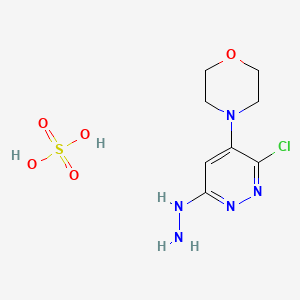
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide is an organic compound with the molecular formula C10H15N2OBr It is a hydrazinium salt that features a hydrazine moiety substituted with a 2-oxo-2-phenylethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide typically involves the reaction of 1-phenylpropanone with hydrazine derivatives under controlled conditions. One common method includes the bromination of 1-phenylpropanone followed by the reaction with dimethyl hydrazine. The reaction conditions often require a solvent such as dimethyl sulfoxide and a brominating agent like t-butyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazinium salts.
Scientific Research Applications
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2,3-Dimethyl-1-(2-oxo-2-phenylethyl)-3H-benzoimidazol-1-ium bromide
Uniqueness
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide is unique due to its specific hydrazine structure and the presence of both methyl and phenylethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
40178-28-7 |
|---|---|
Molecular Formula |
C10H15BrN2O |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
amino-dimethyl-phenacylazanium;bromide |
InChI |
InChI=1S/C10H15N2O.BrH/c1-12(2,11)8-10(13)9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ODGCSNOSTMRYFO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC(=O)C1=CC=CC=C1)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)



![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)


![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
